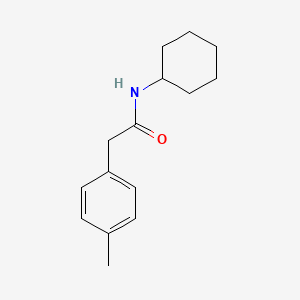
5-(4-chlorophenyl)-N-(2-propyl-2H-tetrazol-5-yl)-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-chlorophenyl)-N-(2-propyl-2H-tetrazol-5-yl)-2-furamide is a compound that has gained significant interest in the scientific community due to its potential therapeutic applications. It is a furan derivative that exhibits potent bioactivity and has been shown to have potential as an anti-inflammatory and analgesic agent. In
Mecanismo De Acción
The mechanism of action of 5-(4-chlorophenyl)-N-(2-propyl-2H-tetrazol-5-yl)-2-furamide is not fully understood. However, it has been suggested that this compound may exert its anti-inflammatory and analgesic effects through the inhibition of pro-inflammatory cytokines and the activation of the adenosine A1 receptor. Additionally, it has been suggested that this compound may exert its anticonvulsant effects through the modulation of voltage-gated sodium channels.
Biochemical and Physiological Effects:
Several studies have investigated the biochemical and physiological effects of 5-(4-chlorophenyl)-N-(2-propyl-2H-tetrazol-5-yl)-2-furamide. It has been shown to reduce the levels of pro-inflammatory cytokines in animal models of inflammation and to reduce pain behaviors in animal models of pain. Additionally, it has been shown to reduce seizure activity in animal models of epilepsy. Furthermore, this compound has been found to have low toxicity and good pharmacokinetic properties, making it a promising candidate for further development as a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 5-(4-chlorophenyl)-N-(2-propyl-2H-tetrazol-5-yl)-2-furamide in lab experiments is its potent bioactivity. This compound has been shown to have anti-inflammatory, analgesic, and anticonvulsant effects in animal models, making it a useful tool for investigating these conditions. Additionally, this compound has low toxicity and good pharmacokinetic properties, making it a safe and effective tool for use in lab experiments. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of 5-(4-chlorophenyl)-N-(2-propyl-2H-tetrazol-5-yl)-2-furamide. One potential direction is the investigation of its potential as a treatment for other conditions, such as anxiety and depression. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and to identify potential targets for its therapeutic effects. Furthermore, the development of more efficient synthesis methods and the optimization of the pharmacokinetic properties of this compound could lead to its further development as a therapeutic agent.
Métodos De Síntesis
The synthesis of 5-(4-chlorophenyl)-N-(2-propyl-2H-tetrazol-5-yl)-2-furamide involves the reaction of 5-(4-chlorophenyl)-2-furoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-propyl-1H-tetrazole-5-amine in the presence of triethylamine to yield the final product. The synthesis of this compound has been reported in several studies, and the yield and purity of the product have been optimized through various modifications to the reaction conditions.
Aplicaciones Científicas De Investigación
5-(4-chlorophenyl)-N-(2-propyl-2H-tetrazol-5-yl)-2-furamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory and analgesic effects in animal models of inflammation and pain. Additionally, it has been investigated for its potential as a treatment for neuropathic pain, and it has been found to be effective in reducing pain behaviors in animal models of neuropathy. Furthermore, this compound has been studied for its potential as an anticonvulsant agent and has been shown to have anticonvulsant effects in animal models of epilepsy.
Propiedades
IUPAC Name |
5-(4-chlorophenyl)-N-(2-propyltetrazol-5-yl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN5O2/c1-2-9-21-19-15(18-20-21)17-14(22)13-8-7-12(23-13)10-3-5-11(16)6-4-10/h3-8H,2,9H2,1H3,(H,17,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRUHQDNDIWVEBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1N=C(N=N1)NC(=O)C2=CC=C(O2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-chlorophenyl)-N-(2-propyl-2H-tetrazol-5-yl)furan-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-acetylphenyl)-N'-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]thiourea](/img/structure/B5853318.png)


![4-[({[amino(4-pyridinyl)methylene]amino}oxy)carbonyl]phenyl acetate](/img/structure/B5853358.png)
![N-[2-(4-morpholinylmethyl)benzyl]-2-thiophenesulfonamide](/img/structure/B5853366.png)
![N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B5853370.png)
![N-[2-(4-morpholinyl)ethyl]-1-naphthamide](/img/structure/B5853372.png)
![N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-2-naphthamide](/img/structure/B5853374.png)




![5-[(2,5-dichlorophenoxy)methyl]-N-isopropyl-2-furamide](/img/structure/B5853411.png)
